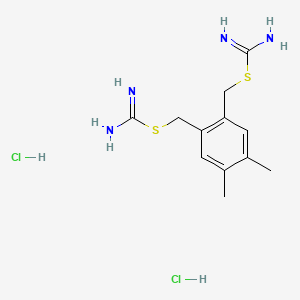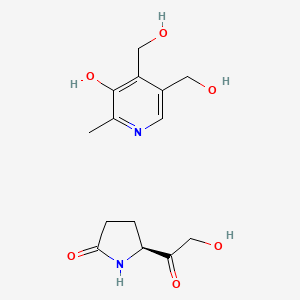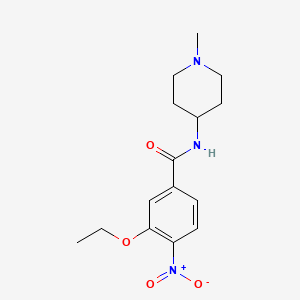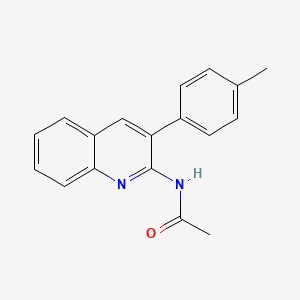
2,2'-(4,5-Dimethyl-1,2-xylylene)bis(2-thiopseudourea) dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(4,5-Dimethyl-1,2-xylylene)bis(2-thiopseudourea) dihydrochloride: is a chemical compound with the molecular formula C12H19ClN4S2 and a molecular weight of 318.893 g/mol . This compound is known for its unique structure, which includes two thiopseudourea groups linked by a dimethyl-xylylene bridge. It is often used in research and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(4,5-Dimethyl-1,2-xylylene)bis(2-thiopseudourea) dihydrochloride typically involves the reaction of 4,5-dimethyl-1,2-xylylene with thiourea derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiopseudourea groups can participate in nucleophilic substitution reactions, often with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenated compounds; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products:
Oxidation: Oxidized derivatives of the thiopseudourea groups.
Reduction: Reduced forms of the compound, often with altered thiopseudourea groups.
Substitution: Substituted derivatives where the thiopseudourea groups are replaced by other functional groups.
科学的研究の応用
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.
- Acts as a ligand in coordination chemistry, forming complexes with metal ions.
Biology:
- Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine:
- Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
作用機序
The mechanism of action of 2,2’-(4,5-Dimethyl-1,2-xylylene)bis(2-thiopseudourea) dihydrochloride involves its interaction with molecular targets through its thiopseudourea groups. These groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activities and interact with cellular components .
類似化合物との比較
- 2,2’-(1,4-Phenylenedimethylene)bis(2-thiopseudourea hydrobromide)
- 2,2’-(1,3-Phenylenedimethylene)bis(2-thiopseudourea hydrobromide)
- 1,1’-(4,5-Dimethyl-1,2-phenylene)bis(3-phenyl-2-thiourea)
Uniqueness:
- The presence of the dimethyl-xylylene bridge in 2,2’-(4,5-Dimethyl-1,2-xylylene)bis(2-thiopseudourea) dihydrochloride imparts unique steric and electronic properties, differentiating it from other thiopseudourea derivatives.
- Its ability to form stable complexes with metal ions and participate in diverse chemical reactions makes it a valuable compound in various research and industrial applications .
特性
分子式 |
C12H20Cl2N4S2 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
[2-(carbamimidoylsulfanylmethyl)-4,5-dimethylphenyl]methyl carbamimidothioate;dihydrochloride |
InChI |
InChI=1S/C12H18N4S2.2ClH/c1-7-3-9(5-17-11(13)14)10(4-8(7)2)6-18-12(15)16;;/h3-4H,5-6H2,1-2H3,(H3,13,14)(H3,15,16);2*1H |
InChIキー |
DTNDEHFVUOTLHV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C)CSC(=N)N)CSC(=N)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14121662.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14121671.png)
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetranitro-](/img/structure/B14121673.png)



![3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one](/img/structure/B14121703.png)
![(3S,4aS,8aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylate](/img/structure/B14121708.png)

![Tert-butyl 2-amino-2-[(1r,4r)-4-(aminomethyl)cyclohexyl]acetate](/img/structure/B14121715.png)
![2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B14121723.png)

